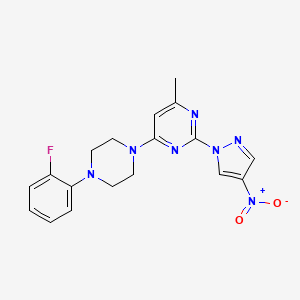

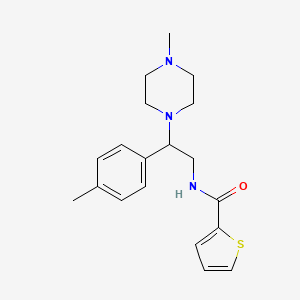

4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. The fluorophenyl and piperazine moieties suggest potential interaction with neurotransmitter systems, while the pyrazole and pyrimidine rings imply possible antiviral or fluorescent properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can include reductive amination, amide hydrolysis, and N-alkylation . For example, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine was achieved through electrophilic fluorination using a trimethylstannyl precursor, with palladium catalysis playing a crucial role . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice and the geometry of the molecule . For instance, the benzimidazole derivative studied showed a nearly planar benzimidazole ring and a dihedral angle with the fluorophenyl ring, which could influence the binding properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the piperazine ring can undergo reactions typical of secondary amines, such as acylation or alkylation . The pyrazole and pyrimidine rings can engage in various nucleophilic and electrophilic reactions, potentially leading to a wide array of derivatives with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a fluorine atom could increase the lipophilicity of the molecule, potentially affecting its ability to cross biological membranes . The piperazine ring might impart basic properties, influencing solubility and protonation state at physiological pH . The nitro group on the pyrazole ring could be a site for reduction reactions, which might be relevant in the context of drug metabolism . The overall molecular architecture, including the planarity of the rings and the conformation of the piperazine ring, would also play a role in the molecule's binding affinity and selectivity towards biological targets .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

In the realm of heterocyclic synthesis, compounds similar to the queried chemical have been utilized in the synthesis of various heterocyclic derivatives. For instance, Ho and Suen (2013) described the synthesis of novel N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, and related compounds incorporating a thioxopyrimidine moiety. Such compounds have relevance in medicinal chemistry due to their diverse biological activities (Ho & Suen, 2013).

Antiviral Applications

Chern et al. (2004) synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their antiviral activity. They found that derivatives of this class demonstrated specificity for human enteroviruses, particularly coxsackieviruses, with some showing high effectiveness in inhibiting virus replication at nanomolar concentrations (Chern et al., 2004).

Antibacterial Agents

Solankee and Patel (2004) explored the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones with antibacterial properties. They utilized compounds with structural similarities to the queried chemical as starting materials for creating these antibacterial agents (Solankee & Patel, 2004).

Antitumor Activity

Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives and evaluated their antitumor activity. They found that some compounds displayed potent cytotoxicity against tumor cell lines, indicating the potential use of similar compounds in cancer therapy (Naito et al., 2005).

Anti-Lung Cancer Activity

Hammam et al. (2005) investigated novel fluoro substituted benzo[b]pyran compounds for their anti-lung cancer activity. They discovered that these compounds showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, highlighting the potential of fluoro-substituted compounds in cancer treatment (Hammam et al., 2005).

Molecular Structure Analysis

Oezbey et al. (1998) determined the crystal and molecular structure of a compound structurally related to the queried chemical. Understanding the structure of such compounds is crucial for their application in drug design and other chemical synthesis processes (Oezbey et al., 1998).

Microwave Assisted Synthesis

Mekky et al. (2021) reported on the synthesis of new piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using microwave-assisted techniques. This demonstrates the utility of advanced synthesis methods in creating compounds with similar structural features for potential applications in various fields (Mekky et al., 2021).

Radiopharmaceutical Synthesis

Eskola et al. (2002) synthesized a compound to image dopamine D4 receptors, showcasing the use of similar compounds in the development of radiopharmaceuticals for diagnostic purposes (Eskola et al., 2002).

Eigenschaften

IUPAC Name |

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN7O2/c1-13-10-17(22-18(21-13)25-12-14(11-20-25)26(27)28)24-8-6-23(7-9-24)16-5-3-2-4-15(16)19/h2-5,10-12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLJDVGHQYSGLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-(4-methoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2530434.png)

![5-[(3-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2530437.png)

![2-[6-(4-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2530439.png)

![3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2530442.png)

![Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2530444.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2530450.png)

![4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2530456.png)

![2-[6-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2530457.png)